2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyridine ring substituted with a carboxamide group and a fluorine atom, as well as a phenyl ring bearing a sulfamoyl group linked to a pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative such as an acid chloride or an ester.
Sulfamoylation: The sulfamoyl group is introduced by reacting the phenyl ring with sulfamoyl chloride in the presence of a base.
Coupling with Pyrimidine: The final step involves coupling the sulfamoyl-substituted phenyl ring with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy and safety in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its unique properties might also make it useful in the creation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and the sulfamoyl group can enhance binding affinity and specificity, while the pyridine and pyrimidine rings can facilitate interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The unique combination of a fluorine atom, a sulfamoyl group, and a pyridine ring in 2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide provides distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfamoyl group can improve solubility and bioavailability. These features make this compound particularly interesting for drug development and other applications.
Properties
IUPAC Name |
2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3S/c17-14-10-11(6-9-18-14)15(23)21-12-2-4-13(5-3-12)26(24,25)22-16-19-7-1-8-20-16/h1-10H,(H,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQKMDOWQGOFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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